(rel)-Mirogabalin

Description

BenchChem offers high-quality (rel)-Mirogabalin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (rel)-Mirogabalin including the price, delivery time, and more detailed information at info@benchchem.com.

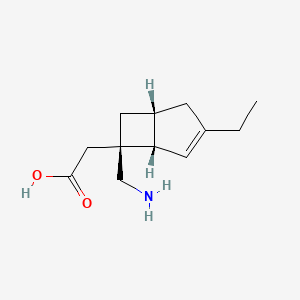

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148671 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-15-4 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(rel)-Mirogabalin: A Technical Deep Dive into its Mechanism of Action in Neuropathic Pain

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

(rel)-Mirogabalin is a novel gabapentinoid specifically engineered for the treatment of neuropathic pain. Its therapeutic efficacy stems from a highly potent and selective interaction with the α2δ (alpha-2-delta) auxiliary subunits of voltage-gated calcium channels (VGCCs), which are crucial in the pathophysiology of neuropathic pain. This document provides a comprehensive technical overview of Mirogabalin's mechanism of action, supported by quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows. By modulating calcium influx in presynaptic neurons, Mirogabalin effectively reduces the release of excitatory neurotransmitters, thereby dampening the hyperexcitability that characterizes neuropathic pain states. Its unique binding kinetics, particularly its slow dissociation from the α2δ-1 subunit, are believed to contribute to its sustained analgesic effect and favorable safety profile compared to previous-generation gabapentinoids.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary mechanism of action for Mirogabalin is its function as a potent and selective ligand for the α2δ auxiliary subunits of presynaptic VGCCs.[1][2] In neuropathic pain states, nerve injury leads to an upregulation of α2δ-1 subunits in dorsal root ganglia (DRG) and the spinal cord.[3][4] This overexpression contributes to increased calcium influx into presynaptic terminals, triggering excessive release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][5][6] This cascade results in neuronal hyperexcitability and central sensitization, which are hallmarks of neuropathic pain.[1][2]

Mirogabalin binds to the α2δ-1 and α2δ-2 subunits, effectively modulating the function of VGCCs and reducing the influx of calcium.[1][7] This reduction in intracellular calcium directly curtails the release of pain-mediating neurotransmitters, thereby alleviating hypersensitivity and pain.[5][7][8]

Signaling Pathway Diagram

References

- 1. inotiv.com [inotiv.com]

- 2. inotiv.com [inotiv.com]

- 3. Influence of Glucose Fluctuation on Peripheral Nerve Damage in Streptozotocin-Induced Diabetic Rats [e-dmj.org]

- 4. Upregulation of Dorsal Root Ganglion α2δ Calcium Channel Subunit and Its Correlation with Allodynia in Spinal Nerve-Injured Rats | Journal of Neuroscience [jneurosci.org]

- 5. sciencerepository.org [sciencerepository.org]

- 6. researchgate.net [researchgate.net]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of (rel)-Mirogabalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin (B560033) is a gabapentinoid developed for the treatment of peripheral neuropathic pain.[1][2] It functions as a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[3][4] Marketed in Japan for this indication, its development for fibromyalgia pain in the USA and EU has been discontinued.[1][2] The analgesic properties of mirogabalin are attributed to its ability to inhibit calcium-mediated neurotransmitter release in the dorsal horn.[1][2] It exhibits a high affinity for both α2δ-1 and α2δ-2 subunits, with a significantly longer dissociation half-life from the α2δ-1 subunit compared to pregabalin (B1679071), which may contribute to its potent and long-lasting analgesic effects and a potentially wider safety margin.[2][5][6]

Chemical Properties

(rel)-Mirogabalin, chemically named ((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid, is a small molecule drug.[7] It is often used as a besylate salt in pharmaceutical formulations.[2]

| Property | Value | Source |

| IUPAC Name | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | [7] |

| CAS Number | 1138244-97-9 (free base), 1138245-21-2 (besylate) | [8][9] |

| Molecular Formula | C12H19NO2 | [7][8] |

| Molecular Weight | 209.285 g/mol | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| Boiling Point | 357.5 ± 15.0 °C at 760 mmHg | [8] |

| Flash Point | 170.0 ± 20.4 °C | [8] |

| LogP | 1.81 | [8] |

| Solubility | Soluble in DMSO | [] |

| Appearance | Powder | [] |

Synthesis of (rel)-Mirogabalin

Several synthetic routes to Mirogabalin have been developed, aiming for scalability and efficiency.

Scalable Route from Allyl Alcohol and Butyraldehyde (B50154)

A scalable synthesis of Mirogabalin besylate has been reported starting from allyl alcohol and butyraldehyde.[1][2] The key steps in this process include:

-

Condensation: Allyl alcohol and butyraldehyde undergo condensation to form an acetal (B89532) intermediate.[2]

-

Claisen Rearrangement: An acid-mediated Claisen rearrangement of the acetal yields an aldehyde.[2]

-

Knoevenagel-Doebner Condensation: The aldehyde is then reacted with malonic acid in a Knoevenagel-Doebner condensation to form an α,β-unsaturated acid.[2]

-

Intramolecular [2+2] Cycloaddition: Treatment with acetic anhydride (B1165640) under basic conditions induces an intramolecular [2+2] cycloaddition.[2]

-

Further Transformations: Subsequent steps involve a Horner-Wadsworth-Emmons olefination, conjugate addition of nitromethane, reduction of the nitro group, and chiral separation to afford the optically pure amine.[2]

-

Salt Formation: Finally, ester hydrolysis and treatment with benzenesulfonic acid provides Mirogabalin besylate.[2]

Daiichi-Sankyo's Synthetic Route

The original synthetic route developed by Daiichi-Sankyo involves the following key transformations[11][12]:

-

Knoevenagel Condensation: An optically active bicyclo ketone is converted to a diethyl cyclobutylidene malonate via Knoevenagel condensation.[11][12]

-

1,4-Addition: A stereoselective 1,4-addition of a cyano group is performed.[11][12]

-

Decarboxylation and Hydrolysis: The resulting adduct undergoes decarboxylation and hydrolysis.[11][12]

-

Nitrile Reduction: The nitrile moiety is reduced to the corresponding amine by hydrogenation.[11][12]

-

Salt Formation: The final product is obtained by salt formation with benzenesulfonic acid.[11][12]

Alternative Synthesis via Hofmann Rearrangement

An alternative industrial synthesis has been established that utilizes a Hofmann rearrangement as a key step. This method involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate.[11][12]

Novel Patented Synthesis

A novel synthetic method for preparing Mirogabalin has been patented, which reports a high yield and mild reaction conditions, avoiding the use of highly toxic sodium cyanide.[13] The key steps are:

-

Reaction of 3-ethylbicyclo[3.2.0]hept-3-ene-6-ketone with cyanoacetate (B8463686) and ammonia (B1221849) water.[13]

-

Heating the resulting ammonium (B1175870) salt with sulfuric acid.[13]

-

Reaction with urea (B33335) to form an imide compound.[13]

-

Hofmann degradation of the imide in an alkaline solution of hypohalite to yield racemic Mirogabalin hydrochloride.[13]

-

Resolution of the racemate using S-(+)-mandelic acid.[13]

Mechanism of Action

Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][5][14] This binding is more potent and sustained for the α2δ-1 subunit compared to the α2δ-2 subunit.[5][6]

The key aspects of its mechanism of action are:

-

Binding to α2δ Subunits: Mirogabalin has a high affinity for the α2δ-1 and α2δ-2 subunits of VGCCs.[2][5]

-

Reduced Calcium Influx: This binding reduces the influx of calcium ions into presynaptic nerve terminals.[3][5][14]

-

Inhibition of Neurotransmitter Release: The decreased calcium influx leads to a reduction in the release of excitatory neurotransmitters, such as glutamate.[3][14]

-

Analgesic Effect: By dampening the release of these neurotransmitters, Mirogabalin alleviates neuropathic pain.[3][14]

Mirogabalin's slower dissociation rate from the α2δ-1 subunit compared to pregabalin is thought to contribute to its sustained analgesic efficacy and a potentially better safety profile with a lower incidence of central nervous system adverse effects.[5][6]

Experimental Protocols

Detailed experimental protocols with specific quantities, reaction times, and temperatures were not fully available in the initial search results. The following are generalized representations based on the described synthetic steps.

General Protocol for Knoevenagel Condensation (as in Daiichi-Sankyo's route):

-

Dissolve the bicyclic ketone in a suitable solvent (e.g., cyclopentyl methyl ether).

-

Add the malonate derivative and a catalyst (e.g., a titanium-based Lewis acid like TiCl3(Oi-Pr)).

-

Stir the reaction mixture at a specified temperature for a set duration.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography).

General Protocol for Hofmann Rearrangement (as in the alternative synthesis):

-

Prepare a solution of the primary amide in a suitable solvent (e.g., water/alcohol mixture).

-

Cool the solution in an ice bath.

-

Slowly add a cold solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) while maintaining the low temperature.

-

After the addition is complete, warm the reaction mixture to the desired temperature and stir for a specific time.

-

Acidify the reaction mixture to quench any remaining hypohalite.

-

Isolate the resulting amine, often as a salt, by extraction or crystallization.

Visualizations

Caption: A representative synthetic pathway for (rel)-Mirogabalin.

Caption: Mechanism of action of Mirogabalin.

References

- 1. Page loading... [wap.guidechem.com]

- 2. The introduction of Mirogabalin besylate_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 7. Mirogabalin | C12H19NO2 | CID 59509752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mirogabalin | CAS#:1138244-97-9 | Chemsrc [chemsrc.com]

- 9. Mirogabalin Besylate | C18H25NO5S | CID 81689826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. CN111116345A - Novel method for preparing Mirogabalin - Google Patents [patents.google.com]

- 14. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]

The Pharmacological Profile and Binding Affinity of (rel)-Mirogabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Mirogabalin is a novel, orally administered gabapentinoid that demonstrates high and selective affinity for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Its unique binding kinetics, characterized by a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, are thought to contribute to its potent and sustained analgesic effects and a favorable safety profile relative to other gabapentinoids like pregabalin.[1][2][4][5][6] This technical guide provides an in-depth overview of the pharmacological profile of (rel)-Mirogabalin, detailing its binding affinity, mechanism of action, and impact on downstream signaling pathways. The guide includes comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

(rel)-Mirogabalin, chemically known as [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, is a third-generation gabapentinoid developed for the treatment of neuropathic pain.[1][7] Like other members of its class, its primary mechanism of action involves the modulation of VGCCs through binding to the α2δ auxiliary subunits.[1][8] Neuropathic pain is a chronic and often debilitating condition arising from damage or dysfunction of the somatosensory nervous system, leading to hypersensitivity and spontaneous pain. The upregulation of α2δ-1 subunits in dorsal root ganglia (DRG) and the spinal cord is a key pathological feature of neuropathic pain, making it a critical target for therapeutic intervention.[1] Mirogabalin's distinct pharmacological properties suggest it may offer an improved therapeutic window for patients suffering from various neuropathic pain states.[1][4][7]

Pharmacological Profile

Binding Affinity and Selectivity

Mirogabalin exhibits a high binding affinity for both the human α2δ-1 and α2δ-2 subunits of VGCCs.[1][4] Notably, its binding affinity is greater than that of pregabalin.[1][4] While it does not show significant subtype selectivity in terms of equilibrium dissociation constant (Kd), its kinetic binding profile reveals a crucial difference: Mirogabalin dissociates more slowly from the α2δ-1 subunit compared to the α2δ-2 subunit.[1][5] This prolonged engagement with the α2δ-1 subunit, which is strongly linked to analgesic efficacy, is hypothesized to be a key contributor to its potent and long-lasting therapeutic effects.[1][9] Conversely, the faster dissociation from the α2δ-2 subunit, which is more associated with central nervous system (CNS) side effects, may explain its improved safety and tolerability profile.[1][4]

Table 1: Binding Affinity (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | Reference |

| Mirogabalin | 13.5 | 22.7 | [1][5][7] |

| Pregabalin | 62.5 | 125.0 | [1][5][7] |

Table 2: Dissociation Kinetics of Mirogabalin and Pregabalin from Human α2δ Subunits

| Compound | α2δ-1 Dissociation Half-life (t1/2) (hours) | α2δ-2 Dissociation Half-life (t1/2) (hours) | α2δ-1 Dissociation Rate Constant (Koff) (h⁻¹) | α2δ-2 Dissociation Rate Constant (Koff) (h⁻¹) | Reference |

| Mirogabalin | 11.1 | 2.4 | 0.0627 | 0.2837 | [1][5] |

| Pregabalin | 1.4 | 1.4 | - | - | [1][5] |

Mechanism of Action

The primary mechanism of action of Mirogabalin is the modulation of calcium influx in presynaptic neurons.[1][8] By binding to the α2δ-1 subunit of VGCCs, Mirogabalin reduces the trafficking and cell-surface expression of these channels at the presynaptic terminal.[8] This leads to a decrease in calcium influx upon neuronal depolarization. The reduction in intracellular calcium subsequently inhibits the release of excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), from the presynaptic terminals of nociceptive neurons.[1][8] This attenuation of excitatory neurotransmission in the dorsal horn of the spinal cord and other pain-processing areas of the CNS leads to a dampening of neuronal hyperexcitability and a reduction in the perception of pain.[1][8]

Downstream Signaling Pathways

Recent studies have indicated that the therapeutic effects of Mirogabalin may extend beyond the direct modulation of calcium channels and involve the regulation of intracellular signaling cascades implicated in neuroinflammation and central sensitization. Specifically, Mirogabalin has been shown to attenuate the activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway in spinal microglia and macrophages following nerve injury.[10][11][12] The p38MAPK pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production and release of pro-inflammatory and pronociceptive mediators.

Furthermore, Mirogabalin has been demonstrated to decrease the release of key chemokines, such as Chemokine (C-C motif) ligand 2 (CCL2) and CCL5, in animal models of neuropathic pain.[10][11][12] These chemokines are known to play a crucial role in the recruitment and activation of immune cells in the spinal cord, contributing to the maintenance of chronic pain states. By modulating these downstream signaling events, Mirogabalin may exert anti-inflammatory and neuroprotective effects that contribute to its overall analgesic efficacy.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunits

This protocol is adapted from methods used for [3H]gabapentin binding assays, which can be applied to characterize the binding of Mirogabalin to the α2δ subunits.

3.1.1. Cell Membrane Preparation from HEK293 Cells Expressing α2δ Subunits

-

Cell Culture: Culture HEK293 cells stably expressing the human α2δ-1 or α2δ-2 subunit in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvest: When cells reach 80-90% confluency, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells by incubating with 5 mM EDTA in PBS for 10 minutes at room temperature. Avoid using trypsin to prevent damage to membrane proteins.

-

Lysis: Centrifuge the harvested cells at 300 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Store the membrane preparations in aliquots at -80°C.

References

- 1. benchchem.com [benchchem.com]

- 2. bio.fsu.edu [bio.fsu.edu]

- 3. Western Blotting for Neuronal Proteins [protocols.io]

- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]

- 10. Production of Recombinant Transmembrane Proteins from Mammalian Cells for Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmgrp.eu [bmgrp.eu]

- 12. Spermine modulation of specific [3H]-gabapentin binding to the detergent-solubilized porcine cerebral cortex alpha 2 delta calcium channel subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Mirogabalin with α2δ-1 and α2δ-2 Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin (B560033), a novel gabapentinoid, demonstrates a distinct interaction profile with the voltage-gated calcium channel (VGCC) α2δ-1 and α2δ-2 subunits, which are critical targets in the management of neuropathic pain. This technical guide provides a comprehensive overview of the binding kinetics, experimental methodologies used to elucidate these interactions, and the resultant signaling pathways. Quantitative data reveal mirogabalin's high affinity for both subunits, with a notably slower dissociation rate from α2δ-1 compared to α2δ-2. This unique binding characteristic is believed to contribute to its potent and sustained analgesic effects, while potentially offering a wider therapeutic window with a favorable side-effect profile compared to other α2δ ligands. Detailed experimental protocols for binding assays and electrophysiological studies are presented, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals in the field.

Introduction

Voltage-gated calcium channels (VGCCs) are pivotal in regulating neuronal excitability and neurotransmitter release. The α2δ auxiliary subunits of these channels, particularly α2δ-1 and α2δ-2, have been identified as key therapeutic targets for the gabapentinoid class of drugs. Upregulation of the α2δ-1 subunit in dorsal root ganglia (DRG) and the spinal dorsal horn is strongly associated with the pathogenesis of neuropathic pain.[1][2] Mirogabalin is a third-generation α2δ ligand that exhibits a unique binding profile, distinguishing it from its predecessors, gabapentin (B195806) and pregabalin.[1][2][3] This document serves as a technical resource, detailing the specific interactions of mirogabalin with the α2δ-1 and α2δ-2 subunits.

Quantitative Analysis of Mirogabalin's Interaction with α2δ Subunits

Mirogabalin demonstrates a high binding affinity for both human α2δ-1 and α2δ-2 subunits, with a notable difference in its dissociation kinetics compared to pregabalin.[1][2][4] This prolonged interaction with the α2δ-1 subunit is thought to be a key factor in its sustained analgesic efficacy.[1]

| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) | Dissociation Rate Constant (Koff) (h⁻¹) |

| Mirogabalin | Human α2δ-1 | 13.5[1][2] | 11.1[1][2][4] | 0.0627[5][6] |

| Human α2δ-2 | 22.7[1][2] | 2.4[1][2][4] | 0.2837[5][6] | |

| Pregabalin | Human α2δ-1 | 62.5[1][2][4] | 1.4[1][2][4] | Not explicitly stated |

| Human α2δ-2 | 125.0[7] | 1.4[1][2][4] | Not explicitly stated |

Experimental Protocols

The characterization of mirogabalin's binding to α2δ subunits has been achieved through a combination of in vitro binding assays and electrophysiological studies.

Radioligand Binding and Dissociation Assays

A foundational method to determine the binding affinity and kinetics of mirogabalin is the use of radioligand binding assays.

-

Objective: To quantify the binding affinity (Kd) and dissociation half-life (t1/2) of [³H]-mirogabalin for human α2δ-1 and α2δ-2 subunits.

-

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293A) cells are stably transfected to express either human α2δ-1 or α2δ-2 subunits.[1][7] The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membrane fractions containing the target subunits.

-

Binding Assay: The membrane fractions are incubated with [³H]-mirogabalin at various concentrations to determine the equilibrium dissociation constant (Kd). Non-specific binding is determined in the presence of an excess of unlabeled mirogabalin.

-

Dissociation Assay: To measure the dissociation rate, the membrane fractions are first incubated with [³H]-mirogabalin to allow for binding equilibrium. Subsequently, an excess of unlabeled mirogabalin is added to prevent re-binding of the radioligand. The amount of [³H]-mirogabalin remaining bound to the membranes is measured at different time points.

-

Detection: The amount of radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The dissociation half-life (t1/2) and dissociation rate constant (Koff) are calculated from the dissociation curves.[8][9]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Mirogabalin-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Profile of Mirogabalin: A Technical Guide to its Interaction with Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies characterizing the effects of (rel)-Mirogabalin on voltage-gated calcium channels (VGCCs). Mirogabalin is a novel, third-generation gabapentinoid developed for the treatment of neuropathic pain.[1][2][3] Its mechanism of action is centered on its potent and selective binding to the α2δ auxiliary subunit of VGCCs, which is crucial for modulating calcium influx and subsequent neurotransmitter release.[4][5][6] This document details the binding characteristics, functional effects, and the experimental protocols used to elucidate Mirogabalin's in vitro profile.

Mechanism of Action: Targeting the α2δ Subunit

Mirogabalin exerts its therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[4][5] This interaction is believed to reduce the trafficking and function of the calcium channels, leading to a decrease in calcium influx upon neuronal depolarization.[3] The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals in hyperexcited neurons is the key to its analgesic, anxiolytic, and anticonvulsant properties.[4][5] The α2δ-1 subunit, in particular, is strongly up-regulated in somatosensory neurons following nerve damage and is considered the primary target for the analgesic effects of gabapentinoids.[4][7]

Quantitative Data: Binding Characteristics and Functional Effects

In vitro studies have meticulously quantified Mirogabalin's interaction with the α2δ subunits, revealing unique binding properties compared to its predecessor, pregabalin (B1679071).

Radioligand Binding Assays

Binding assays using tritium-labeled ([³H]) compounds with cell lines stably expressing human α2δ subunits have determined the binding affinity (expressed as the equilibrium dissociation constant, Kd) and dissociation kinetics of Mirogabalin.[1]

| Compound | Subunit | Binding Affinity (Kd, nmol/L) | Dissociation Rate (koff, h-1) | Dissociation Half-life (t1/2, h) | Reference |

|---|---|---|---|---|---|

| Mirogabalin | α2δ-1 | 13.5 | 0.0627 | 11.1 | [1][4][5] |

| Mirogabalin | α2δ-2 | 22.7 | 0.2837 | 2.4 | [1][4][5] |

| Pregabalin | α2δ-1 | 62.5 | - | 1.4 | [1][4][5] |

| Pregabalin | α2δ-2 | 125.0 | - | 1.4 | [1][8] |

These data demonstrate that Mirogabalin has a significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[8][9] A key distinguishing feature is its markedly slower dissociation rate from the α2δ-1 subunit, resulting in a much longer dissociation half-life (11.1 hours for Mirogabalin vs. 1.4 hours for pregabalin).[1][4] This prolonged binding to the primary therapeutic target (α2δ-1) is thought to contribute to Mirogabalin's potent and sustained analgesic effects.[1][9]

Electrophysiological Effects

Whole-cell patch-clamp studies on cultured rat dorsal root ganglion (DRG) neurons have been conducted to assess the functional consequences of Mirogabalin binding on calcium channel activity. These experiments directly measure the influx of calcium ions through VGCCs.

| Compound | Concentration for Inhibition | Key Finding | Reference |

|---|---|---|---|

| Mirogabalin | 50 µM | Significantly inhibited peak current densities at depolarizations to -20 mV and -10 mV compared to vehicle control. | [1][10][11] |

| Pregabalin | 200 µM | Required a higher concentration to achieve significant inhibition of N-type calcium channel currents. | [1][10][11] |

These functional assays confirm that Mirogabalin's binding to the α2δ subunit translates into a potent inhibition of N-type calcium channel currents, a critical channel type involved in neurotransmitter release at presynaptic terminals.[1][8][10]

Detailed Experimental Protocols

The following sections describe representative methodologies for the key in vitro experiments used to characterize Mirogabalin.

Radioligand Binding Assay Protocol

This protocol outlines a typical competitive binding assay to determine the affinity of unlabeled compounds for the α2δ subunit.

-

Cell Culture and Membrane Preparation :

-

HEK293 or other suitable host cells are stably transfected to express the human α2δ-1 or α2δ-2 subunit.

-

Cells are cultured to high density and harvested.

-

Cell membranes are prepared by homogenization in a buffered solution (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay :

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

Cell membranes expressing the target α2δ subunit.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or a tritiated Mirogabalin analog).

-

Increasing concentrations of the unlabeled test compound (Mirogabalin).

-

-

Total Binding : Wells containing only membranes and radioligand.

-

Non-specific Binding : Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1000-fold excess of gabapentin) to block all specific binding sites.[12]

-

-

Incubation and Detection :

-

The plates are incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

-

The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol describes the methodology for recording VGCC currents from primary neurons.

-

Cell Preparation :

-

Dorsal root ganglia (DRGs) are dissected from rats.[10]

-

The ganglia are treated with enzymes (e.g., collagenase, trypsin) to dissociate them into individual neurons.

-

The isolated small or medium-sized neurons are plated on coated coverslips and cultured.[10]

-

Cells are incubated for 20-24 hours with either a vehicle control or the test compound (Mirogabalin).[10]

-

-

Recording Solutions :

-

External Solution (aCSF) : Contains physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose) and a buffer (e.g., HEPES) to maintain pH. K⁺ channel blockers (e.g., TEA) and Na⁺ channel blockers (e.g., TTX) are often included to isolate Ca²⁺ currents.[13][14]

-

Internal (Pipette) Solution : Contains a Cs⁺ or K⁺-based salt (e.g., Cs-Gluconate) to match intracellular ionic conditions, a Ca²⁺ chelator (e.g., EGTA), ATP, and GTP to support cell health, and a buffer (HEPES).[15]

-

-

Electrophysiological Recording :

-

A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A glass micropipette (resistance 3-7 MΩ) filled with the internal solution is guided to a neuron using a micromanipulator.[14]

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps (e.g., to +40 mV in 10 mV increments) are applied to activate the VGCCs.[10]

-

-

Data Acquisition and Analysis :

-

The resulting inward Ca²⁺ currents are recorded and measured.

-

The identity of the current (e.g., N-type) can be confirmed by applying a selective blocker, such as ω-conotoxin GVIA.[10]

-

The peak current amplitude is typically normalized to the cell capacitance (a measure of cell size) to yield current density (pA/pF).

-

Current-voltage (I-V) relationships are plotted, and statistical comparisons are made between the control and Mirogabalin-treated groups to determine the extent of inhibition.[11]

-

References

- 1. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 3. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]

- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. re-place.be [re-place.be]

The Structure-Activity Relationship of (rel)-Mirogabalin and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin, a third-generation gabapentinoid, has emerged as a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), a key target in the management of neuropathic pain. Its unique bicyclo[3.2.0]heptene ring system confers distinct pharmacological properties compared to its predecessors, gabapentin (B195806) and pregabalin (B1679071), including a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of mirogabalin (B560033) and its analogs, detailing the molecular features crucial for their interaction with the α2δ subunit and their resulting biological activity. The guide also outlines key experimental methodologies and visualizes the underlying signaling pathways.

Core Structure-Activity Relationship of Mirogabalin and its Analogs

The analgesic and anxiolytic effects of mirogabalin and its analogs are primarily mediated through their binding to the α2δ-1 and α2δ-2 subunits of VGCCs. The SAR of these compounds reveals several key structural features that govern their binding affinity and selectivity.

The core structure of gabapentinoids consists of a γ-aminobutyric acid (GABA) backbone and a lipophilic moiety. In mirogabalin, the conformationally rigid bicyclo[3.2.0]heptene ring system serves as the lipophilic section and is a critical determinant of its high potency.[1] Modifications to this bicyclic system and the GABA core have provided valuable insights into the structural requirements for optimal binding to the α2δ subunit.

Key Structural Insights:

-

The Bicyclic System: The cis-fused bicyclo[3.2.0]heptane/heptene scaffold is the most favorable conformation for high binding affinity to the α2δ-1 subunit.[1] This rigid structure likely orients the pharmacophoric groups in an optimal geometry for interaction with the binding pocket.

-

Lipophilic Moiety Size: The size of the lipophilic moiety is strictly constrained. While the bicyclic system of mirogabalin is preferred, certain monocyclic cyclobutane (B1203170) derivatives can retain significant binding affinity if their substituents mimic the rigid conformation of the bicyclo[3.2.0]heptane/heptene ring.[1]

-

Introduction of Heteroatoms: The incorporation of heteroatoms into the lipophilic moiety has been shown to be detrimental to binding affinity. For instance, replacement of a carbon atom with an oxygen atom in the bicyclic ring of a mirogabalin analog resulted in a significant loss of activity.[1]

-

GABA Moiety: The γ-amino acid portion is essential for interaction with the α2δ subunit. The amino and carboxylic acid groups are believed to form key hydrogen bonds and electrostatic interactions within the binding site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities of mirogabalin and a selection of its analogs for the human α2δ-1 subunit. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of the concentration of a compound required to inhibit 50% of the specific binding of a radioligand to the target receptor. A lower IC50 or Ki value indicates a higher binding affinity.

| Compound | Structure | α2δ-1 Binding Affinity (IC50, nM)[1] |

| Mirogabalin | (Structure of Mirogabalin) | Not explicitly provided in the cited source, but implied to be high. |

| Analog 1 | (Structure of Analog 1 with monocyclic cyclobutane) | 15.2 |

| Analog 2 | (Structure of Analog 2 with heteroatom in the bicyclic ring) | > 729 |

| Analog 3 | (Structure of a simplified bicyclic derivative) | Data not available in the cited source. |

| Analog 4 | (Structure of another simplified bicyclic derivative) | Data not available in the cited source. |

| Compound | Structure | α2δ-1 Binding Affinity (Ki, nM)[2] |

| Pregabalin | (Structure of Pregabalin) | Data not explicitly provided for comparison in the cited source. |

| Bicyclic Derivative 16RR | (Structure of 16RR) | High selectivity for α2δ-1 over α2δ-2 is noted. |

Experimental Protocols

In Vitro [³H]-Gabapentin Competition Binding Assay

This assay is a standard method to determine the binding affinity of test compounds to the α2δ subunit of VGCCs. The protocol involves measuring the ability of a test compound to displace the radiolabeled ligand, [³H]-gabapentin, from its binding site on membranes prepared from tissues rich in the α2δ subunit, such as porcine or rat brain cerebral cortex.[3]

Materials and Reagents: [3]

-

Biological Source: Porcine or rat brain cerebral cortex.

-

Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).

-

Test Compounds: Mirogabalin and its analogs.

-

Reference Compound: Pregabalin or unlabeled gabapentin.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

-

Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well microplates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B or GF/C), scintillation vials, and a liquid scintillation counter.

Step-by-Step Methodology: [3]

-

Membrane Preparation:

-

Dissect the cerebral cortex on ice and homogenize the tissue in ice-cold Membrane Preparation Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation.

-

After the final wash, resuspend the pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of the test compounds and the reference compound in Assay Buffer.

-

In a 96-well microplate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation (50-100 µg of protein), [³H]-gabapentin (at a final concentration near its Kd, e.g., 10 nM), and Assay Buffer.

-

Non-specific Binding: Membrane preparation, [³H]-gabapentin, and a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM).

-

Competition Binding: Membrane preparation, [³H]-gabapentin, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Transfer the filters to scintillation vials and add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Signaling Pathways and Experimental Workflows

The binding of mirogabalin to the α2δ-1 subunit of presynaptic VGCCs in the dorsal horn of the spinal cord is the primary mechanism underlying its analgesic effect. This interaction leads to a reduction in calcium influx into the presynaptic terminal, which in turn inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

Beyond this direct effect, mirogabalin also modulates downstream signaling pathways involved in neuroinflammation and central sensitization, which are key contributors to chronic neuropathic pain.

Caption: Mirogabalin's mechanism of action and downstream signaling effects.

Caption: Workflow for the in vitro α2δ subunit binding assay.

Conclusion

The structure-activity relationship of (rel)-mirogabalin and its analogs highlights the critical role of the conformationally rigid bicyclo[3.2.0]heptene system in achieving high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. Modifications to this core structure have demonstrated the stringent steric and electronic requirements for potent activity. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a robust framework for the continued development of novel gabapentinoids with improved efficacy and safety profiles for the treatment of neuropathic pain and other neurological disorders. Future research will likely focus on further optimizing the lipophilic moiety to enhance selectivity and pharmacokinetic properties, leading to the next generation of α2δ ligands.

References

(rel)-Mirogabalin's Role in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin is a novel, orally administered gabapentinoid that exhibits high affinity and selectivity for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4][5] Its mechanism of action centers on the modulation of these channels, leading to a reduction in the release of key excitatory neurotransmitters.[1][2][6][7] This targeted action underlies its therapeutic efficacy in various neuropathic pain conditions.[1][4] This technical guide provides an in-depth examination of the core mechanisms of mirogabalin (B560033), presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

Mirogabalin exerts its pharmacological effects primarily by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][2][3] This binding is more potent and sustained, particularly at the α2δ-1 subunit, compared to older gabapentinoids like pregabalin.[1][3] The α2δ-1 subunit is understood to be crucial for the analgesic effects of gabapentinoids, while the α2δ-2 subunit is more associated with central nervous system side effects.[1] By binding to these subunits, mirogabalin allosterically modulates the function of the calcium channel, leading to a reduction in calcium influx into the presynaptic neuron upon nerve stimulation.[1][2][7] This decrease in intracellular calcium is the pivotal step that leads to a diminished release of excitatory neurotransmitters such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[1][2][6] The ultimate consequence is a dampening of neuronal hyperexcitability, which is a hallmark of neuropathic pain states.[2]

Quantitative Data Presentation

The binding affinity and dissociation kinetics of mirogabalin for the α2δ subunits are key determinants of its potency and duration of action. The following tables summarize the quantitative data from various in vitro studies, providing a comparative view with pregabalin.

Table 1: Binding Affinity (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

| Compound | α2δ-1 Subunit Kd (nmol/L) | α2δ-2 Subunit Kd (nmol/L) | Reference |

| Mirogabalin | 13.5 | 22.7 | [1][2] |

| Pregabalin | 62.5 | 125.0 | [2][8] |

Table 2: Dissociation Half-life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits

| Compound | α2δ-1 Subunit t1/2 (hours) | α2δ-2 Subunit t1/2 (hours) | Reference |

| Mirogabalin | 11.1 | 2.4 | [1][3] |

| Pregabalin | 1.4 | 1.4 | [1][3] |

Table 3: Inhibition of N-type Calcium Channel Currents in Rat Dorsal Root Ganglion (DRG) Neurons

| Compound | Concentration for Inhibition | Reference |

| Mirogabalin | 50 µmol/L | [9][10] |

| Pregabalin | 200 µmol/L | [9][10] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mirogabalin's signaling pathway at the presynaptic terminal.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logical relationship from mirogabalin binding to analgesia.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the interaction of mirogabalin with its target and its effect on neuronal function.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is employed to determine the binding affinity (Kd) of mirogabalin for the α2δ subunits.

1. Membrane Preparation:

-

Tissue or cells expressing the α2δ subunit (e.g., rat brain or transfected cell lines) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the membrane preparation, a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin), and varying concentrations of unlabeled mirogabalin are added.

-

For determining non-specific binding, a high concentration of a non-labeled ligand is used in a parallel set of wells.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of mirogabalin (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant), which represents the binding affinity of mirogabalin, is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into the target brain region (e.g., the spinal dorsal horn or a pain-processing area in the brain).

-

The probe consists of a semi-permeable membrane at its tip.

2. Perfusion and Sampling:

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusate.

-

The collected perfusate (dialysate) is collected at regular intervals.

3. Neurotransmitter Quantification:

-

The concentration of excitatory amino acids like glutamate in the dialysate is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

4. Experimental Design:

-

A baseline level of neurotransmitter release is established.

-

Mirogabalin is administered systemically (e.g., orally or intraperitoneally).

-

Dialysate samples are continuously collected to monitor the change in neurotransmitter concentration over time following drug administration.

-

In some experimental paradigms, a depolarizing stimulus (e.g., high potassium) is applied through the probe to evoke neurotransmitter release, and the effect of mirogabalin on this stimulated release is measured.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion channel currents, such as those through VGCCs, in individual neurons.

1. Cell Preparation:

-

Neurons, typically from dorsal root ganglia (DRG), are isolated and cultured.

2. Recording:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane of a single neuron.

-

A tight seal is formed between the pipette and the membrane.

-

The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded in response to voltage steps.

3. Experimental Procedure:

-

Baseline calcium currents are recorded.

-

Mirogabalin is applied to the bath solution perfusing the neuron.

-

The effect of mirogabalin on the amplitude and kinetics of the calcium currents is recorded and analyzed. This allows for a direct assessment of the drug's modulatory effect on VGCC function.

Conclusion

(rel)-Mirogabalin's distinct pharmacological profile, characterized by its high and sustained binding to the α2δ-1 subunit of voltage-gated calcium channels, translates into a potent and durable inhibition of excitatory neurotransmitter release. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding the core mechanism of action of this important therapeutic agent. This detailed knowledge is crucial for ongoing research, the development of novel analgesics, and the optimization of clinical applications for mirogabalin in the management of neuropathic pain.

References

- 1. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 2. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of the dissociation rate of unlabelled ligand–receptor complexes by a ‘two-step’ competition binding approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. portlandpress.com [portlandpress.com]

- 6. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Whole-Cell Patch Clamp Recordings [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dosing Recommendations for (rel)-Mirogabalin in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dosing recommendations and experimental protocols for the use of (rel)-Mirogabalin in rodent models of neuropathic and nociplastic pain. The information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of Mirogabalin.

Mechanism of Action

Mirogabalin is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1] Its primary mechanism of action involves binding to the α2δ-1 subunit, which is upregulated in neuropathic pain states in the dorsal root ganglion and spinal cord.[1] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the excessive release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1][2][3] This modulation of neurotransmitter release dampens the hyperexcitability of neurons involved in pain transmission, leading to analgesic effects.[1][3]

Recent studies suggest that Mirogabalin may also exert its effects through indirect mechanisms, including the prevention of spinal microglia/macrophage activation, suppression of astroglia and neutrophil infiltration, and reduction of pronociceptive chemokines (CCL2, CCL5) and the downstream p38MAPK signaling pathway.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]

- 4. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

Application Note: Quantitative Determination of (rel)-Mirogabalin in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (rel)-Mirogabalin in human plasma. The described protocol utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Mirogabalin (B560033).

Introduction

Mirogabalin is a novel, preferentially and potently selective ligand for the α2δ-1 subunit of voltage-gated calcium channels, developed for the treatment of neuropathic pain.[1][2] Accurate and reliable quantification of Mirogabalin in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for the determination of Mirogabalin in human plasma using LC-MS/MS, a widely accepted and sensitive analytical technique for this purpose.[3][4][5]

Experimental

Materials and Reagents

-

Mirogabalin reference standard

-

Mirogabalin-d5 internal standard (IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB or Zorbax 300‐SCX)[6][7]

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1100 series or equivalent)[8]

-

Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)[1][6] equipped with a TurboIonSpray or electrospray ionization (ESI) source.

-

Analytical column (e.g., Zorbax 300‐SCX, 50 x 3.0 mm, 5 µm or Hypurity advance, 50 mm × 4.6 mm, 5 μm)[6][7][8]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE plate wells with 0.5 mL of methanol followed by 0.5 mL of ultrapure water.[1][6]

-

Sample Loading: To 50 µL of plasma sample, add the internal standard. Mix the sample with 0.2 mL of 0.1% (v/v) formic acid.[1] Load the entire mixture onto the conditioned SPE plate.

-

Washing: Wash the plate with 0.5 mL of water and then with 0.75 mL of 5% methanol in water.[6]

-

Elution: Elute Mirogabalin and the internal standard with 0.2-0.3 mL of an 80:20 (v/v) mixture of acetonitrile and 20 nM ammonium formate in water (pH 2.5).[6]

-

Reconstitution: To the eluted sample, 0.5 mL of 0.1% formic acid in water can be added.[6]

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mirogabalin: m/z (parent ion) → m/z (product ion) - Specific values to be determined based on instrument tuning.

-

Mirogabalin-d5 (IS): m/z (parent ion) → m/z (product ion) - Specific values to be determined based on instrument tuning.

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

-

Method Validation Summary

The described method has been validated according to regulatory guidelines.[9][10] A summary of the validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value | Reference |

| Calibration Range | 1 - 1000 ng/mL | [3] |

| Regression Model | Linear, 1/x² weighting | [3] |

| Correlation Coefficient (r²) | > 0.99 | [11] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Accuracy (%Bias) | Reference |

| LLOQ | 1 | < 14.6% | < 11.7% | -16.3% to 3.1% | -7.1% to 1.9% | [3] |

| Low QC | 3 | < 14.6% | < 11.7% | -16.3% to 3.1% | -7.1% to 1.9% | [3] |

| Mid QC | 75 | < 14.6% | < 11.7% | -16.3% to 3.1% | -7.1% to 1.9% | [3] |

| High QC | 750 | < 14.6% | < 11.7% | -16.3% to 3.1% | -7.1% to 1.9% | [3] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [1][6] |

| Recovery | Not explicitly stated in provided abstracts | |

| Matrix Effect | Not explicitly stated in provided abstracts |

Experimental Workflow and Diagrams

The overall workflow for the analysis of Mirogabalin in plasma is depicted below.

Caption: Experimental workflow for the LC-MS/MS analysis of Mirogabalin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and sensitive approach for the quantification of (rel)-Mirogabalin in human plasma. The protocol, involving solid-phase extraction and tandem mass spectrometry, provides the necessary accuracy, precision, and a low limit of quantification to support pharmacokinetic and clinical studies of Mirogabalin.

References

- 1. scispace.com [scispace.com]

- 2. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Bioequivalence of Mirogabalin Orally Disintegrating Tablets and Conventional Tablets in Healthy Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matilda.science [matilda.science]

- 6. Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coadministration of probenecid and cimetidine with mirogabalin in healthy subjects: A phase 1, randomized, open‐label, drug–drug interaction study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. frontagelab.com [frontagelab.com]

LC-MS/MS method development for (rel)-Mirogabalin quantification

An LC-MS/MS method for the quantification of (rel)-Mirogabalin in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance characteristics. This method is intended for use in research and drug development settings, such as pharmacokinetic and bioequivalence studies.

Mirogabalin is a third-generation gabapentinoid and a selective ligand for the α2δ subunit of voltage-gated calcium channels, approved for the treatment of peripheral neuropathic pain.[1][2] Accurate and reliable quantification of Mirogabalin in biological matrices is essential for clinical and preclinical development. Numerous studies have confirmed that plasma concentrations of Mirogabalin are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[3][4]

This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. A stable isotope-labeled internal standard, Mirogabalin-d4, is used to ensure accuracy and precision.[5]

Experimental Protocols

Materials and Reagents

-

Analytes: Mirogabalin (M.W. 209.28 g/mol )[6][], Mirogabalin-d4 (Internal Standard, IS)

-

Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mirogabalin and Mirogabalin-d4 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Mirogabalin stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.

-

Quality Control (QC) Working Solutions: Prepare separate dilutions from the Mirogabalin stock solution for Low, Medium, and High QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mirogabalin-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method, which is a common and effective technique for polar analytes like gabapentinoids.[8]

-

Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for each blank, standard, QC, and unknown sample.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube except for the double blank (matrix blank). For the double blank, add 150 µL of acetonitrile. The acetonitrile acts as the protein precipitating agent.

-

Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters are proposed based on typical methods for analogous compounds like Pregabalin (B1679071) and Gabapentin.[8][9]

Liquid Chromatography Parameters:

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-5.0 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 minutes |

Mass Spectrometry Parameters:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mirogabalin: 210.3 → 135.1 (Quantifier), 210.3 → 91.1 (Qualifier)Mirogabalin-d4: 214.3 → 139.1 (Quantifier) |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Declustering Potential | 60 V |

| Collision Energy | 25 eV (for m/z 135.1), 35 eV (for m/z 91.1) |

Data Presentation and Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented in the tables below.

Table 1: Calibration Curve Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1 | ≤ 15.0% | ± 15.0% | ≤ 20.0% | ± 20.0% |

| Low QC | 3 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

| Mid QC | 100 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

| High QC | 1500 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor (IS-Normalized) | Recovery of Analyte (%) | Recovery of IS (%) |

|---|---|---|---|---|

| Low QC | 3 | 0.95 - 1.05 | ~95% | ~97% |

| High QC | 1500 | 0.98 - 1.02 | ~96% | ~98% |

Visualizations

Caption: Mechanism of Action of Mirogabalin.

Caption: Bioanalytical Workflow for Mirogabalin.

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Pharmacokinetics and Bioequivalence of Mirogabalin Orally Disintegrating Tablets and Conventional Tablets in Healthy Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mirogabalin | C12H19NO2 | CID 59509752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. frontagelab.com [frontagelab.com]

- 9. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (rel)-Mirogabalin in Patch-Clamp Studies of Dorsal Root Ganglion (DRG) Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin is a novel gabapentinoid that exhibits high affinity and selectivity for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2] Its unique binding characteristics, including a slower dissociation rate from the α2δ-1 subunit compared to other gabapentinoids like pregabalin, contribute to its potent and long-lasting analgesic effects observed in preclinical models of neuropathic pain.[1][2] Patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons, which are primary sensory neurons integral to the pain pathway, is a critical technique to elucidate the functional consequences of Mirogabalin's interaction with its target.

These application notes provide a comprehensive guide for utilizing (rel)-Mirogabalin in patch-clamp studies of DRG neurons. They include detailed protocols for neuron isolation and culture, whole-cell patch-clamp recordings, and data analysis, alongside a summary of key quantitative data from existing literature.

Mechanism of Action

Mirogabalin exerts its effects by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central and peripheral nervous systems.[1][3] This binding reduces the influx of calcium into the presynaptic terminal, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][4] The preferential binding and slower dissociation from the α2δ-1 subunit are thought to underlie its potent analgesic properties, while its interaction with the α2δ-2 subunit may be associated with central nervous system side effects.[1] In patch-clamp studies on rat DRG neurons, Mirogabalin has been shown to inhibit N-type calcium channel currents.[5]

Quantitative Data

The following tables summarize the key binding affinities and functional effects of Mirogabalin compared to Pregabalin.

Table 1: Binding Characteristics of Mirogabalin and Pregabalin

| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (hours) |

| Mirogabalin | Human α2δ-1 | 13.5[1] | 11.1[1] |

| Human α2δ-2 | 22.7[1] | 2.4[1] | |

| Pregabalin | Human α2δ-1 | 62.5[1] | 1.4[1] |

| Human α2δ-2 | Not specified | 1.4[1] |

Table 2: Functional Inhibition of N-type Calcium Channels in Rat DRG Neurons

| Compound | Concentration for Inhibition |

| Mirogabalin | 50 µM[5] |

| Pregabalin | 200 µM[5] |

Experimental Protocols

This section provides a detailed methodology for investigating the effects of (rel)-Mirogabalin on DRG neurons using the whole-cell patch-clamp technique.

I. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from standard methods for isolating and culturing primary DRG neurons.[6][7]

Materials:

-

Sprague-Dawley rats (postnatal day 10-14)

-

DMEM/F12 medium

-

Collagenase Type IA